molecular formula C28H23BrN2O4S B4946515 (2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4946515
M. Wt: 563.5 g/mol
InChI Key: RUXSKNNRLFVBIS-UQQQWYQISA-N
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Description

The compound “(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. A possible synthetic route could include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable precursor, such as a 2-aminobenzimidazole derivative, with a thioamide under acidic conditions.

    Bromination and Methoxylation: The aromatic ring can be selectively brominated and methoxylated using bromine and methanol in the presence of a catalyst.

    Ether Formation: The phenoxyethoxy side chain can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide.

    Aldol Condensation: The final step involves an aldol condensation to form the benzylidene moiety, using an aldehyde and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the benzylidene moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)benzimidazole
  • (2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)thiazole

Uniqueness

The unique combination of functional groups and ring systems in “(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” sets it apart from similar compounds. Its potential for diverse chemical reactions and applications in various fields highlights its significance.

Properties

IUPAC Name

(2Z)-2-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN2O4S/c1-3-8-19-9-4-7-12-23(19)34-13-14-35-26-20(29)15-18(16-24(26)33-2)17-25-27(32)31-22-11-6-5-10-21(22)30-28(31)36-25/h3-7,9-12,15-17H,1,8,13-14H2,2H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSKNNRLFVBIS-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCOC5=CC=CC=C5CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCOC5=CC=CC=C5CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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